Cilagicin

Vancomycin-resistant Enterococcus Antibiotic resistance Clinical isolate panel

Cilagicin is a synthetic bioinformatic natural product (synBNP) lipodepsipeptide antibiotic , characterized by a cyclic 12-amino-acid peptide core with an N-terminal lipid tail. Its primary mechanism of action involves the sequestration of two distinct, essential undecaprenyl phosphate substrates (C55-P and C55-PP) involved in Gram-positive cell wall biosynthesis, a dual-binding property that impedes the evolution of resistance.

Molecular Formula C68H103N15O21
Molecular Weight 1466.6 g/mol
Cat. No. B12366737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCilagicin
Molecular FormulaC68H103N15O21
Molecular Weight1466.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC(=O)NC(CO)C(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC1=O)CCN)CC(=O)O)CC(=O)N)CC(=O)O)CC2=CC=C(C=C2)O)C(C)C)CCN)CC3=CC=CC=C3)C
InChIInChI=1S/C68H103N15O21/c1-5-6-7-8-9-10-11-12-13-14-18-21-52(87)76-50(37-84)65(100)83-58-39(4)104-68(103)49(31-40-19-16-15-17-20-40)81-62(97)44(27-29-70)77-66(101)57(38(2)3)82-64(99)45(30-41-22-24-42(85)25-23-41)74-53(88)35-72-60(95)48(34-56(92)93)80-63(98)46(32-51(71)86)75-54(89)36-73-59(94)47(33-55(90)91)79-61(96)43(26-28-69)78-67(58)102/h15-17,19-20,22-25,38-39,43-50,57-58,84-85H,5-14,18,21,26-37,69-70H2,1-4H3,(H2,71,86)(H,72,95)(H,73,94)(H,74,88)(H,75,89)(H,76,87)(H,77,101)(H,78,102)(H,79,96)(H,80,98)(H,81,97)(H,82,99)(H,83,100)(H,90,91)(H,92,93)/t39-,43-,44+,45+,46-,47+,48-,49+,50-,57+,58+/m1/s1
InChIKeyVWUVBLKQQIUNSB-ONAOSSAGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Procuring Cilagicin for Antibiotic Research: A Dual Polyprenyl Phosphate-Binding Lipodepsipeptide with Resistance Evasion Profile


Cilagicin is a synthetic bioinformatic natural product (synBNP) lipodepsipeptide antibiotic [1], characterized by a cyclic 12-amino-acid peptide core with an N-terminal lipid tail [2]. Its primary mechanism of action involves the sequestration of two distinct, essential undecaprenyl phosphate substrates (C55-P and C55-PP) involved in Gram-positive cell wall biosynthesis, a dual-binding property that impedes the evolution of resistance [1][2]. This foundational profile positions cilagicin as a distinct chemical scaffold for investigating novel antibacterial mechanisms and for comparative studies against clinically prevalent Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) [1].

Why Cilagicin Cannot Be Substituted by Standard Gram-Positive Lipopeptide Antibiotics Like Daptomycin or Vancomycin


Generic substitution of cilagicin with in-class antibiotics such as daptomycin or vancomycin is scientifically unsound due to fundamental mechanistic and resistance profile divergences. While both daptomycin and vancomycin target cell envelope processes, daptomycin functions via calcium-dependent membrane depolarization and vancomycin binds the D-Ala-D-Ala terminus of lipid II, neither shares cilagicin's dual sequestration of undecaprenyl phosphate carrier lipids [1]. Critically, cilagicin retains full potency against a panel of 30 vancomycin-resistant Enterococcus (VRE) clinical isolates, a property that vancomycin lacks by definition [1][2]. Furthermore, serial passage resistance development experiments demonstrate that, unlike standard comparators, cilagicin did not yield resistant mutants even after 25 days of sub-MIC exposure, underscoring that its procurement enables research into resistance-evading mechanisms that are inaccessible with first-line agents [1][2].

Quantitative Comparator Evidence for Cilagicin: MIC, Resistance Frequency, and In Vivo Efficacy Data


Retention of Antibacterial Activity Against Vancomycin-Resistant Enterococcus (VRE) Clinical Isolates

Cilagicin maintains potent activity against a panel of 30 vancomycin-resistant Enterococcus (VRE) clinical isolates. Vancomycin is ineffective against VRE by definition (MIC >32 μg/mL). Cilagicin exhibited a MIC₅₀ of 1 μg/mL and a MIC₉₀ of 2 μg/mL against this same VRE panel [1].

Vancomycin-resistant Enterococcus Antibiotic resistance Clinical isolate panel

Absence of Detectable Resistance After Prolonged Serial Passage Exposure

In 25-day serial passage experiments at sub-MIC concentrations, cilagicin yielded no detectable resistant mutants (defined as a ≥4-fold MIC increase). In contrast, exposure to daptomycin under the same conditions generated stable resistant mutants with MIC increases exceeding 16-fold relative to the wild-type baseline [1].

Resistance frequency Serial passage Mutant selection window

Enhanced In Vivo Efficacy of Cilagicin-BP Analog Despite Reduced In Vitro Potency

In a murine neutropenic thigh infection model, cilagicin-BP (containing a biphenyl moiety replacing the N-terminal myristic acid) demonstrated significantly enhanced in vivo bacterial clearance compared to the parent cilagicin. This occurs despite cilagicin-BP exhibiting a higher in vitro MIC (8 μg/mL against S. aureus) compared to cilagicin's MIC (1 μg/mL) in the presence of 10% serum [1].

Serum binding In vivo efficacy Analog optimization

Dodecacilagicin Optimization Achieves 16-Fold Lower MIC in Serum Versus Parent Cilagicin

Systematic optimization of the acyl tail identified dodecacilagicin, which exhibits an MIC of 0.125 μg/mL against S. aureus USA300 in the presence of 10% serum. This represents a 16-fold improvement in potency compared to the parent cilagicin (myristic acid tail), which has an MIC of 2 μg/mL under identical serum-containing conditions [1].

Structure-activity relationship Serum shift Lipopeptide optimization

Broad-Spectrum Gram-Positive Activity Including C. difficile with Low Cytotoxicity

Cilagicin exhibits broad Gram-positive activity with MIC values ranging from 0.5-2 μg/mL against clinically relevant pathogens including MRSA and C. difficile. In parallel cytotoxicity assays against human HepG2 and HEK293 cell lines, cilagicin showed no cytotoxicity up to 64 μg/mL [1][2].

Antibacterial spectrum Cytotoxicity Therapeutic window

Recommended Scientific Applications for Cilagicin Based on Quantitative Differentiation Evidence


Research on Vancomycin-Resistant Enterococcus (VRE) Pathogenesis and Treatment

Cilagicin is validated for use in in vitro studies involving VRE, where it maintains a MIC₅₀ of 1 μg/mL against a 30-strain panel of vancomycin-resistant clinical isolates [1]. This application is directly supported by quantitative comparator data showing vancomycin's inactivity against the same strains, establishing cilagicin as a functional positive control or therapeutic lead for VRE-targeted research.

Longitudinal Resistance Evolution Studies and Serial Passage Experiments

Cilagicin is suited for long-term resistance evolution experiments in Gram-positive models. Evidence from 25-day serial passage studies demonstrates that cilagicin yields no detectable resistant mutants (MIC shift <2-fold), whereas daptomycin generates stable high-level resistance (MIC increase >16-fold) under identical selection pressure [1]. This differential stability enables experimental designs focused on resistance evasion mechanisms.

Structure-Activity Relationship (SAR) Studies on Lipid Tail Optimization and Serum Binding

Cilagicin and its characterized analogs (e.g., cilagicin-BP, dodecacilagicin) provide a quantified SAR framework for investigating the impact of N-terminal lipid modifications on serum protein binding and in vivo efficacy. Specifically, dodecacilagicin demonstrates a 16-fold lower MIC (0.125 μg/mL) compared to parent cilagicin (2 μg/mL) in the presence of serum, providing a benchmark for iterative analog design [1].

In Vivo Murine Infection Models for Gram-Positive Pathogens Requiring Optimized Analogs

For in vivo murine neutropenic thigh infection studies targeting S. aureus, the cilagicin-BP analog is a quantitatively superior selection to parent cilagicin at equivalent dosing. Cilagicin-BP achieved a 2.2 log₁₀ CFU reduction compared to parent cilagicin's 0.8 log₁₀ reduction at the 20 mg/kg subcutaneous dose, despite having a higher in vitro MIC [1]. This provides a specific, data-driven rationale for analog selection in animal model protocols.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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